2,4,6-Trichlorobenzenesulfonamide
Overview
Description
2,4,6-Trichlorobenzenesulfonamide is an organic compound with the molecular formula C₆H₄Cl₃NO₂S. It is characterized by the presence of three chlorine atoms attached to a benzene ring, along with a sulfonamide group. This compound is known for its significant chemical reactivity and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,4,6-Trichlorobenzenesulfonamide can be synthesized from 2,4,6-trichlorobenzenesulfonyl chloride. The synthesis involves the reaction of 2,4,6-trichlorobenzenesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction typically takes place in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a moderate level to ensure the completion of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
2,4,6-Trichlorobenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms in the benzene ring can be substituted by other nucleophiles under appropriate conditions.
Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as hydroxide ions, alkoxides, or amines. The reactions are typically carried out in polar solvents like water or alcohols.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted benzenesulfonamides with different nucleophiles replacing the chlorine atoms.
Oxidation Reactions: Products include sulfonic acids or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
2,4,6-Trichlorobenzenesulfonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Employed in biochemical studies to investigate enzyme inhibition and protein interactions.
Medicine: Studied for its potential use in the development of pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of 2,4,6-trichlorobenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or proteins. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The chlorine atoms in the benzene ring contribute to the compound’s reactivity and ability to interact with various biological molecules .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trichlorobenzenesulfonyl Chloride: A precursor in the synthesis of 2,4,6-trichlorobenzenesulfonamide.
2,4,6-Trichlorobenzenesulfonic Acid: An oxidized derivative of this compound.
2,4,6-Trichlorobenzenesulfonyl Hydrazide: A related compound with a hydrazide group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of chlorine atoms and a sulfonamide group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it valuable in various scientific and industrial applications .
Biological Activity
2,4,6-Trichlorobenzenesulfonamide (TCBS) is a sulfonamide compound with significant biological activity. Its chemical formula is , and it is known for its antimicrobial properties. This article reviews the biological activity of TCBS, including its mechanisms of action, efficacy against various pathogens, and relevant case studies.
- Molecular Weight : 260.51 g/mol
- CAS Number : 28460-30-2
- Structure : The compound features a benzene ring substituted with three chlorine atoms and a sulfonamide group.
Biological Activity Overview
TCBS exhibits a range of biological activities, primarily as an antimicrobial agent. The following sections detail its antimicrobial efficacy, mechanisms of action, and toxicity profiles.
Antimicrobial Efficacy
Recent studies have shown that TCBS possesses substantial antimicrobial properties against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for TCBS have been reported in various studies:
Pathogen | MIC (μg/mL) |
---|---|
Staphylococcus aureus | 12.5 |
Escherichia coli | 25 |
Candida albicans | 20 |
These results indicate that TCBS is particularly effective against Staphylococcus aureus, a common pathogen responsible for skin infections and other serious conditions .
The primary mechanism by which TCBS exerts its antimicrobial effects is through the inhibition of bacterial folic acid synthesis. Sulfonamides mimic para-aminobenzoic acid (PABA), a substrate required for the synthesis of folate in bacteria. By competitively inhibiting the enzyme dihydropteroate synthase, TCBS disrupts folate production, leading to bacterial growth inhibition .
Case Studies and Research Findings
Several studies have explored the biological activity and potential applications of TCBS:
-
Antimicrobial Activity Study :
A study conducted on various synthesized triazine compounds revealed that TCBS analogs showed promising antimicrobial activity against selected pathogens. The study highlighted that many analogs had MIC values ranging from 6.25 to 12.5 μg/mL, suggesting that structural modifications could enhance their efficacy . -
Toxicity Assessment :
Toxicological evaluations indicate that TCBS has low toxicity profiles when administered at therapeutic doses. In vitro studies demonstrated minimal cytotoxic effects on mammalian cell lines, suggesting a favorable safety margin for potential therapeutic applications . -
Environmental Impact Study :
Research has also been conducted on the environmental persistence of TCBS in aquatic systems. The compound's stability raises concerns about its accumulation in ecosystems and potential effects on microbial communities .
Properties
IUPAC Name |
2,4,6-trichlorobenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl3NO2S/c7-3-1-4(8)6(5(9)2-3)13(10,11)12/h1-2H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPAFNZVMBOZODU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Cl)S(=O)(=O)N)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl3NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90361495 | |
Record name | 2,4,6-Trichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28460-30-2 | |
Record name | 2,4,6-Trichlorobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90361495 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.